5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique fused ring structure, which includes an indole core integrated with an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of an indole derivative, which is then subjected to cyclization reactions to form the fused ring system. Key steps in the synthesis may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Cyclization: The indole derivative undergoes cyclization with an appropriate reagent, such as a halogenated compound, to form the indene moiety.
Oxidation and Reduction: These steps may be necessary to introduce or modify functional groups on the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated reagents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions, such as enzyme binding and receptor activity.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism by which 5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact mechanisms and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydroxyindole: An indole derivative with hydroxyl groups, known for its role in melanin biosynthesis.
Indole-3-carbinol: A compound found in cruciferous vegetables, studied for its anticancer properties.
Indeno[1,2,3-cd]pyrene: A polycyclic aromatic hydrocarbon with a similar fused ring structure.
Uniqueness
5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one is unique due to its specific fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its structural features can be leveraged for specific purposes.
Properties
CAS No. |
19047-28-0 |
---|---|
Molecular Formula |
C13H9NO |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-azatetracyclo[5.5.2.04,13.010,14]tetradeca-1(12),4(13),5,7(14),10-pentaen-3-one |
InChI |
InChI=1S/C13H9NO/c15-13-9-5-3-7-1-2-8-4-6-10(14-13)12(9)11(7)8/h3-6H,1-2H2,(H,14,15) |
InChI Key |
UPOALHXKOJUIFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C3C4=C(C=CC1=C24)C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.